(S)-N-(1-(2-(Diphenylphosphaneyl)phenyl)ethyl)-1,1-di(pyridin-2-yl)methanimine
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Overview
Description
(S)-N-(1-(2-(Diphenylphosphaneyl)phenyl)ethyl)-1,1-di(pyridin-2-yl)methanimine is a complex organic compound that features a phosphane group, a phenyl group, and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-(2-(Diphenylphosphaneyl)phenyl)ethyl)-1,1-di(pyridin-2-yl)methanimine typically involves multiple steps, including the formation of intermediate compounds One common method involves the reaction of diphenylphosphane with a suitable phenyl derivative under controlled conditions to form the diphenylphosphaneyl group
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(1-(2-(Diphenylphosphaneyl)phenyl)ethyl)-1,1-di(pyridin-2-yl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphane oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(S)-N-(1-(2-(Diphenylphosphaneyl)phenyl)ethyl)-1,1-di(pyridin-2-yl)methanimine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the synthesis of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which (S)-N-(1-(2-(Diphenylphosphaneyl)phenyl)ethyl)-1,1-di(pyridin-2-yl)methanimine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The phosphane group can coordinate with metal ions, influencing catalytic activity, while the pyridine rings can participate in π-π interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphane derivatives: Compounds with similar phosphane groups.
Pyridine-based ligands: Compounds featuring pyridine rings as part of their structure.
Uniqueness
What sets (S)-N-(1-(2-(Diphenylphosphaneyl)phenyl)ethyl)-1,1-di(pyridin-2-yl)methanimine apart is its combination of a diphenylphosphaneyl group with pyridine rings, providing unique electronic and steric properties that can be exploited in various applications.
Properties
IUPAC Name |
N-[(1S)-1-(2-diphenylphosphanylphenyl)ethyl]-1,1-dipyridin-2-ylmethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26N3P/c1-24(34-31(28-19-10-12-22-32-28)29-20-11-13-23-33-29)27-18-8-9-21-30(27)35(25-14-4-2-5-15-25)26-16-6-3-7-17-26/h2-24H,1H3/t24-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDELUGZJBPSAIQ-DEOSSOPVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N=C(C4=CC=CC=N4)C5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N=C(C4=CC=CC=N4)C5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26N3P |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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